5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C13H14N4 . It is also known as 5-Amino-4-cyano-1-(2,4-dimethylphenyl)-3-methylpyrazole .
Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C13H14N4 . The exact structure would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile are not fully documented . The molecular weight is 226.28 .Scientific Research Applications
Specific Scientific Field
This compound is used in the field of cancer research .
Summary of the Application
The compound is used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment .
Methods of Application or Experimental Procedures
A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Results or Outcomes
Most of the prepared compounds significantly inhibited the growth of the three examined cell lines. The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Application in Depression Treatment
Specific Scientific Field
This compound is used in the field of medicinal chemistry, specifically in the synthesis of antidepressant molecules .
Summary of the Application
The compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
Methods of Application or Experimental Procedures
Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Results or Outcomes
Depression is a common mood syndrome triggered by the improper release of monoamine neurotransmitters as noradrenaline, dopamine also serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
Application in Synthesis of Arylaminotetrazoles
Specific Scientific Field
This compound is used in the field of organic chemistry .
Summary of the Application
The compound is used in the synthesis of arylaminotetrazoles .
Methods of Application or Experimental Procedures
Arylaminotetrazoles were efficiently synthesized from secondary arylcyanamides by application of ZnCl2/AlCl3/silica as a reusable heterogeneous Lewis acid catalyst .
Results or Outcomes
5-Arylamino-1H-tetrazoles can be obtained from arylcyanamides carrying electron-withdrawing substituents on the aryl ring, while with electron-releasing groups 1-aryl-5-amino-1H-tetrazoles will be produced .
Application in Synthesis of Aminopyrimidines
Specific Scientific Field
This compound is used in the field of medicinal chemistry .
Summary of the Application
The compound is used in the synthesis of aminopyrimidines .
Methods of Application or Experimental Procedures
The preparation of 2-(ethoxymethylene) malononitrile (I) according to previously reported reaction of malononitrile, triethyl orthoformate and acetic anhydride .
Results or Outcomes
5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile 2, was prepared by the reaction of 2-(p-tolylamino)acetohydrazide 1 with ethoxymethylene malononitrile in ethanol under reflux .
Application in Synthesis of Pyrazolo Derivatives
Specific Scientific Field
This compound is used in the field of medicinal chemistry .
Summary of the Application
The compound is used in the synthesis of pyrazolo derivatives as novel CDK2 inhibitors .
Methods of Application or Experimental Procedures
A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized .
Results or Outcomes
Most of the prepared compounds significantly inhibited the growth of the three examined cell lines. The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Application in Synthesis of Triazole Derivatives
Specific Scientific Field
This compound is used in the field of medicinal chemistry .
Summary of the Application
The compound is used in the synthesis of triazole derivatives .
Methods of Application or Experimental Procedures
Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .
Results or Outcomes
Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Safety And Hazards
Future Directions
The future directions for research on 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications . Given the interest in similar compounds as CDK2 inhibitors, this compound may also have potential as a therapeutic agent .
properties
IUPAC Name |
5-amino-1-(2,4-dimethylphenyl)-3-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-8-4-5-12(9(2)6-8)17-13(15)11(7-14)10(3)16-17/h4-6H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKVGGICIOTHOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C#N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674489 |
Source
|
Record name | 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
1072944-82-1 |
Source
|
Record name | 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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